2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide
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Overview
Description
2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a benzodiazole ring, an azetidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azetidine Ring: This step often involves the reaction of the benzodiazole intermediate with an azetidine derivative under controlled conditions.
Final Coupling: The final step involves coupling the sulfonylated intermediate with phenoxyacetic acid or its derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetic acid
- 2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)ethanol
Uniqueness
2-(4-{[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H26N4O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-[4-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]sulfonylphenoxy]acetamide |
InChI |
InChI=1S/C22H26N4O4S/c1-22(2,3)21-24-18-6-4-5-7-19(18)26(21)15-12-25(13-15)31(28,29)17-10-8-16(9-11-17)30-14-20(23)27/h4-11,15H,12-14H2,1-3H3,(H2,23,27) |
InChI Key |
JOZICTSWUVIRLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)N |
Origin of Product |
United States |
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